molecular formula C15H25NO3 B10847543 Butaxamina CAS No. 60934-52-3

Butaxamina

Cat. No.: B10847543
CAS No.: 60934-52-3
M. Wt: 267.36 g/mol
InChI Key: TWUSDDMONZULSC-QMTHXVAHSA-N
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Chemical Reactions Analysis

Butaxamina undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction of this compound can yield alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Butaxamina is widely used in scientific research, particularly in the fields of:

    Chemistry: It serves as a model compound for studying β2 receptor interactions and the effects of β2 receptor blockade.

    Biology: Researchers use this compound to investigate the role of β2 receptors in various biological processes.

    Medicine: Although not used clinically, this compound helps in understanding the pharmacological effects of β2 receptor antagonists.

    Industry: Its applications in industry are limited due to its primary use in research.

Mechanism of Action

Butaxamina exerts its effects by competitively antagonizing β2 adrenergic receptors. By binding to these receptors, it prevents the activation of the β2 signaling pathway, which is involved in various physiological processes such as smooth muscle relaxation and metabolic regulation . This blockade allows researchers to study the specific roles of β2 receptors in different contexts.

Comparison with Similar Compounds

Butaxamina is unique among β2-selective beta blockers due to its specific use in research. Similar compounds include:

Compared to these compounds, this compound’s primary distinction lies in its selective β2 receptor blockade and its exclusive use in experimental settings.

Properties

IUPAC Name

(1S,2R)-2-(tert-butylamino)-1-(2,5-dimethoxyphenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO3/c1-10(16-15(2,3)4)14(17)12-9-11(18-5)7-8-13(12)19-6/h7-10,14,16-17H,1-6H3/t10-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWUSDDMONZULSC-QMTHXVAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=C(C=CC(=C1)OC)OC)O)NC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H](C1=C(C=CC(=C1)OC)OC)O)NC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30172986, DTXSID50897104
Record name Butoxamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30172986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name l-Butoxamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50897104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1937-89-9, 60934-52-3
Record name Butoxamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1937-89-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butoxamine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001937899
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butoxamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30172986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name l-Butoxamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50897104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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